4-(2-methylpropyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
The exact mass of the compound 4-(2-methylpropyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is 526.23040868 g/mol and the complexity rating of the compound is 849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(2-methylpropyl)-1-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N6O2/c1-18(2)17-35-25(38)21-8-3-4-9-22(21)36-23(31-32-26(35)36)10-11-24(37)34-14-12-33(13-15-34)20-7-5-6-19(16-20)27(28,29)30/h3-9,16,18H,10-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCQODPOQXHJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methylpropyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a complex structure that includes:
- A triazole ring
- A quinazoline moiety
- A piperazine substituent with a trifluoromethyl group
- A ketone functional group
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. In particular, quinazoline derivatives have been reported to target specific kinases involved in cancer signaling pathways.
Case Study 1: In vitro Cytotoxicity
In vitro studies on related quinazoline derivatives demonstrated IC50 values ranging from 10 to 30 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and improve cellular uptake.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinazoline Derivative A | MCF-7 | 15 |
| Quinazoline Derivative B | A549 | 20 |
Antimicrobial Activity
The biological activity of triazole derivatives often extends to antimicrobial effects. Compounds similar to the one have shown efficacy against both bacterial and fungal strains.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antibacterial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for some derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative C | Staphylococcus aureus | 50 |
| Triazole Derivative D | Escherichia coli | 75 |
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neuropharmacological pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The docking simulations suggest strong interactions with targets like COX-2 and certain kinases implicated in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
